molecular formula C14H10F3NO2 B6288390 1-[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95% CAS No. 2229853-57-8

1-[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95%

Cat. No.: B6288390
CAS No.: 2229853-57-8
M. Wt: 281.23 g/mol
InChI Key: FHNITFICSHXSTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and an ethanone group .


Chemical Reactions Analysis

The chemical reactions involving trifluoromethylpyridines are diverse and have been applied in the synthesis of various agrochemical and pharmaceutical compounds . For instance, the fluoxetine mechanism of action shows that it blocks the reuse of serotonin by blocking the reuptake transporter protein, which is located in the presynaptic terminal .


Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylpyridines are influenced by the presence of the trifluoromethyl group and the pyridine moiety . These distinctive properties have led to their wide-ranging potential applications .

Future Directions

Trifluoromethylpyridines and their derivatives have gained significant attention in the last few decades due to their wide-ranging applications in the agrochemical and pharmaceutical industries . With ongoing research and development, it is expected that many novel applications of these compounds will be discovered in the future .

Properties

IUPAC Name

1-[6-[4-(trifluoromethyl)phenoxy]pyridin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c1-9(19)10-2-7-13(18-8-10)20-12-5-3-11(4-6-12)14(15,16)17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNITFICSHXSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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